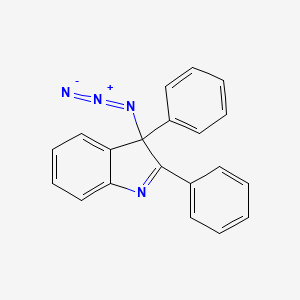

3H-Indole, 3-azido-2,3-diphenyl-

Description

BenchChem offers high-quality 3H-Indole, 3-azido-2,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Indole, 3-azido-2,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61186-41-2 |

|---|---|

Molecular Formula |

C20H14N4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

3-azido-2,3-diphenylindole |

InChI |

InChI=1S/C20H14N4/c21-24-23-20(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19(20)15-9-3-1-4-10-15/h1-14H |

InChI Key |

AUGDCARGDVCRDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2(C4=CC=CC=C4)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of 3h Indole, 3 Azido 2,3 Diphenyl

Reactivity Profiles of the Azide (B81097) Functional Group

The azide moiety (N₃) is the cornerstone of the reactivity of 3H-Indole, 3-azido-2,3-diphenyl-. This functional group is known for its ability to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex nitrogen-containing heterocycles and other intricate molecular architectures.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloadditions are powerful, atom-economical reactions that form five-membered heterocyclic rings. The azide group in 3H-Indole, 3-azido-2,3-diphenyl- acts as a 1,3-dipole, readily reacting with various dipolarophiles, most notably alkynes and alkenes. wikipedia.org This class of reactions is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nd.edu

The reaction of azides with terminal alkynes to form 1,2,3-triazoles is arguably the most prominent example of a 1,3-dipolar cycloaddition. nd.edu This transformation, often catalyzed by copper(I), proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer. However, ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer. ijrpc.com The reaction can also proceed under metal-free conditions, particularly with activated or strained alkynes, though this may lead to a mixture of regioisomers. nih.govrsc.org The choice of reaction conditions, including the catalyst and solvent, can significantly influence the regiochemical outcome. nih.govresearchgate.net For instance, reactions in water have been shown to promote the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org

The reaction between 3H-Indole, 3-azido-2,3-diphenyl- and a suitable alkyne would be expected to follow these principles, leading to the regioselective formation of a 1,2,3-triazole-substituted indole (B1671886) scaffold. The specific isomer formed would depend on the chosen catalytic system.

Table 1: Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions

| Factor | Influence on Regioselectivity |

| Catalyst | Copper(I) catalysts typically yield 1,4-disubstituted triazoles. Ruthenium catalysts can favor 1,5-disubstituted triazoles. ijrpc.com |

| Dipolarophile | Activated or strained alkynes can react under metal-free conditions, sometimes leading to mixtures of regioisomers. nih.gov |

| Solvent | The reaction medium can influence the reaction rate and regioselectivity. Water has been shown to be a beneficial solvent. rsc.org |

| Substituents | Electronic and steric properties of substituents on both the azide and the alkyne can affect the regiochemical outcome. organic-chemistry.org |

When the azide and the dipolarophile are present within the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur. rsc.org This process is a powerful strategy for the synthesis of fused heterocyclic systems. For a molecule like 3H-Indole, 3-azido-2,3-diphenyl- to undergo such a reaction, a suitable dipolarophile (e.g., an alkyne or alkene) would need to be tethered to the indole core or one of the phenyl substituents.

The success of these intramolecular reactions is dependent on the length and flexibility of the tether connecting the azide and the dipolarophile, which influences the entropic and enthalpic favorability of the cyclization. These reactions can lead to the formation of complex polycyclic structures in a single, efficient step. rsc.org

The ability of the azide group in 3H-Indole, 3-azido-2,3-diphenyl- to participate in 1,3-dipolar cycloadditions makes it an invaluable tool for the generation of complex molecular scaffolds. nih.gov The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can mimic a peptide bond and participate in hydrogen bonding and dipole-dipole interactions. This has made triazoles prevalent in medicinal chemistry and materials science. nd.edunih.gov

By "clicking" 3H-Indole, 3-azido-2,3-diphenyl- onto various molecular fragments containing alkyne or alkene functionalities, a diverse library of complex molecules can be rapidly assembled. This modular approach is highly efficient for drug discovery and the development of new materials. nd.edu The indole core itself is a privileged scaffold in many biologically active compounds, and its combination with the versatile triazole moiety offers a pathway to novel chemical entities with potentially interesting properties. nih.gov

Reductive Transformations of the Azido (B1232118) Moiety

The azide group in 3H-Indole, 3-azido-2,3-diphenyl- can be readily reduced to a primary amine. This transformation is a synthetically useful method for introducing a primary amino group, which can be difficult to achieve selectively through other methods. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with common choices including catalytic hydrogenation (e.g., H₂/Pd-C), lithium aluminum hydride (LiAlH₄), and the Staudinger reaction using a phosphine (B1218219) followed by hydrolysis.

The resulting 3-amino-2,3-diphenyl-3H-indole would be a valuable intermediate for further functionalization, allowing for the introduction of a wide range of substituents through reactions at the newly formed amino group.

Nucleophilic Reactivity of Azide-Containing Compounds

The azide anion (N₃⁻) is an excellent nucleophile in Sₙ2 reactions. masterorganicchemistry.com While the azide group in 3H-Indole, 3-azido-2,3-diphenyl- is covalently bonded, the compound itself is not typically considered a nucleophile in the same way as the azide ion. However, the indole nucleus can exhibit nucleophilic character. Indoles generally undergo electrophilic substitution at the C3 position. rsc.org The presence of substituents at C2 and C3 in 3H-Indole, 3-azido-2,3-diphenyl- would influence its nucleophilic properties. The N-H of the indole can also act as a nucleophile in certain reactions. nih.gov

It is important to distinguish the reactivity of the covalently bound azide from that of the azide ion. While the azide group in the target molecule is primarily involved in cycloadditions and reductions, the indole ring system retains its own characteristic reactivity, which can be exploited in synthetic strategies.

Photochemical Reactions of the Azide Group

The azide functional group is a versatile precursor for the generation of highly reactive nitrene intermediates upon photolysis. In the case of 3-azido-2,3-diphenyl-3H-indole, photochemical activation leads to the extrusion of molecular nitrogen and the formation of a singlet nitrene, which can then undergo various intramolecular reactions.

Research into the photoreactivity of similar azides, such as 3-azido-3-phenyl-3H-isobenzofuran-1-one, has shown that irradiation often results in the formation of imines. nih.gov This transformation can proceed through a concerted mechanism from the singlet excited state or via a singlet alkylnitrene. nih.gov Computational studies on a model system indicated a significant energy gap between the singlet and triplet states of the resulting nitrene, suggesting that intersystem crossing to the more stable triplet state is inefficient. nih.gov This is a key factor in determining the subsequent reaction pathways.

In the context of 3-azido-2,3-diphenyl-3H-indole, photolysis would likely generate a singlet nitrene that can rearrange to form various products. The specific products would be influenced by the solvent and reaction conditions. While direct studies on the photolysis of this specific compound are not widely available, related research on the photochemistry of other organic azides provides a framework for predicting its behavior. purdue.eduresearchgate.netresearchgate.net

Reactivity of the 3H-Indole Core

The 3H-indole, or indolenine, core of the molecule is inherently reactive due to the disruption of the aromaticity of the indole ring system. This makes it susceptible to a variety of transformations aimed at restoring a more stable electronic configuration.

Electrophilic and Nucleophilic Transformations at Indole C-2 and C-3 Positions

The C-2 and C-3 positions of the indole nucleus are the primary sites for both electrophilic and nucleophilic attacks. In a typical indole, the C-3 position is generally more nucleophilic and thus more reactive towards electrophiles. quora.combhu.ac.in This is because the intermediate carbocation formed by attack at C-3 is better stabilized by the nitrogen lone pair without disrupting the benzene (B151609) ring's aromaticity. quora.combhu.ac.in However, in a 3H-indole, the C-2 position becomes more electrophilic, making it a target for nucleophiles.

The presence of substituents at both C-2 and C-3, as in 2,3-diphenyl-3H-indole, influences the reactivity. Electrophilic attack at the C-3 position is sterically hindered by the phenyl group. Nucleophilic addition, on the other hand, is a key reaction pathway for 3H-indoles. The electrophilic nature of the C-2 position in the 3H-indole system facilitates attack by various nucleophiles. researchgate.netresearchgate.net Studies on related 2- and 3-substituted indoles have demonstrated that the regioselectivity of these reactions can be controlled by the nature of the substituents and the reaction conditions. nih.govnih.govrsc.org

For instance, in the presence of a strong acid, protonation can occur at the nitrogen atom, further activating the C-2 and C-3 positions towards nucleophilic attack. bhu.ac.in The phenyl groups at these positions will also play a role in stabilizing any charged intermediates formed during these transformations.

Ring Expansion and Contraction Reactions Involving 3H-Indole Species

The strained 3H-indole ring system can undergo ring expansion and contraction reactions to alleviate ring strain and achieve greater stability. These transformations are often initiated by the generation of a reactive intermediate, such as a carbocation or a nitrene.

Ring expansion of indoles to form quinolines has been achieved through various methods, including reaction with carbenes. quimicaorganica.org For example, the reaction of indole with dichlorocarbene, generated from chloroform, leads to a cyclopropanation of the C2-C3 double bond, followed by ring opening to yield a quinoline. quimicaorganica.org A similar pathway could be envisioned for 3H-indole derivatives. Furthermore, photochemically mediated ring expansions of indoles using chlorodiazirines have been reported to produce quinolinium salts. nih.gov

Ring contraction reactions, while less common for the indole nucleus itself, can occur under specific conditions, often involving rearrangements like the Favorskii rearrangement or cationic contractions. wikipedia.orguchicago.edu These reactions typically require the presence of specific functional groups that can facilitate the bond migration and ring-size reduction.

Transformations Proceeding via Spirocyclic Indoline (B122111) Intermediates

A significant aspect of 3H-indole reactivity involves the formation and subsequent transformation of spirocyclic indoline intermediates. mit.educhemrxiv.orgrsc.orgresearchgate.net These intermediates arise from intramolecular nucleophilic attack on the electrophilic C-2 or C-3 position of the 3H-indole core.

The dearomative C3-spirocyclization of indole derivatives is a common strategy for generating spiroindoleninium intermediates. chemrxiv.org These intermediates are highly electrophilic at the C-2 position and can undergo a Wagner-Meerwein-like 1,2-migration of one of the spirocyclic bonds from C-3 to C-2, which is driven by the rearomatization of the indole ring. chemrxiv.org The synthesis of spiro[indoline-3,4'-piperidine] (B44651) structures has been achieved through such pathways. chemrxiv.org

The interruption of reactions like the Bischler–Napieralski reaction can also lead to the formation of stable spirocyclic indolines. mit.edu This approach has been used for the highly diastereoselective synthesis of spiropyrrolidinoindolines. mit.edu The stability of these spirocyclic intermediates is crucial, as it prevents undesired rearrangements and allows for further functionalization.

Stereochemical Aspects of Chemical Transformations

The three-dimensional nature of the 3H-indole, 3-azido-2,3-diphenyl- molecule, particularly the chiral center at C-3, introduces important stereochemical considerations in its reactions.

Diastereoselective Control in Cycloaddition Reactions

Cycloaddition reactions involving 3H-indole derivatives can exhibit high levels of diastereoselectivity. nih.gov In 1,3-dipolar cycloaddition reactions, for instance, the stereochemical outcome is often influenced by the substituents on the indole ring and the nature of the dipolarophile. researchgate.netmdpi.comnih.gov

Research on dearomative (3+2) cycloadditions of 3-substituted indoles has demonstrated significant regiochemical and stereochemical control, leading to highly functionalized cyclopenta- or cyclohexa-fused indolines. nih.gov Density Functional Theory (DFT) studies have been instrumental in understanding the reaction mechanisms and predicting the stereochemical outcomes of these cycloadditions. nih.gov Similarly, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to produce cyclohepta[b]indoles with good to high diastereoselectivities. acs.org

In the case of 3H-indole, 3-azido-2,3-diphenyl-, the phenyl groups at C-2 and C-3 would exert significant steric influence on the approaching dipolarophile, directing the cycloaddition to occur from the less hindered face of the molecule. This would lead to the preferential formation of one diastereomer over the other.

Enantioselective Synthesis Strategies

The generation of the chiral quaternary stereocenter at the C3 position of the indole core, particularly with a synthetically versatile azide group, represents a significant challenge in asymmetric catalysis. While direct enantioselective synthesis of 3H-Indole, 3-azido-2,3-diphenyl- has not been extensively documented, several modern catalytic strategies can be envisaged for its construction, drawing from established methodologies in enantioselective indole functionalization. These approaches primarily focus on the catalytic asymmetric dearomatization of a pre-functionalized indole precursor or the enantioselective azidation of a suitable substrate.

One plausible approach involves the enantioselective dearomatization of 2,3-diphenyl-1H-indole. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the asymmetric dearomatization of indoles with various electrophiles. nih.gov A potential strategy could involve the reaction of 2,3-diphenyl-1H-indole with an electrophilic azide source in the presence of a chiral Brønsted acid catalyst. The catalyst would form a chiral ion pair with the indolyl cation, thereby directing the nucleophilic attack of the azide to one of the enantiotopic faces of the C3 position.

Another promising avenue lies in the catalytic asymmetric azidation of a 2,3-diphenyl-3H-indole (indolenine) precursor. While the parent 3H-indole is a tautomer of the more stable 1H-indole, it can be generated in situ or exist as a reactive intermediate. The development of chiral transition metal complexes or organocatalysts capable of activating an azide source (e.g., a sulfonyl azide) and delivering it enantioselectively to the C3 position of the indolenine would be a direct and atom-economical approach.

Furthermore, strategies involving the enantioselective functionalization of a C3-substituted indole could be adapted. For instance, a chiral leaving group at the C3 position could be displaced by an azide nucleophile in a stereospecific manner. Alternatively, an enantioselective catalytic process could be employed to introduce a different functional group at C3, which could then be converted to the azide.

Recent advancements in the rhodium-catalyzed synthesis of 2,3-disubstituted indoles from β,β-disubstituted styryl azides provide a foundation for accessing the necessary precursors. nih.gov Although the reported method is not enantioselective, the use of chiral rhodium catalysts could potentially induce asymmetry during the cyclization and migration steps, leading to an enantioenriched 2,3-diphenylindole product that could then undergo diastereoselective azidation.

The following table summarizes potential enantioselective strategies and the key catalytic systems that could be explored for the synthesis of chiral 3-azido-2,3-diphenyl-3H-indole.

| Strategy | Precursor | Potential Catalytic System | Key Principle |

| Enantioselective Dearomatization | 2,3-Diphenyl-1H-indole | Chiral Phosphoric Acid (CPA) + Electrophilic Azide Source | Asymmetric protonation of the indole followed by face-selective attack of the azide. nih.gov |

| Enantioselective Azidation | 2,3-Diphenyl-3H-indole | Chiral Transition Metal Complex (e.g., Rh, Cu) + Azide Source | Coordination of the catalyst to the indolenine and the azide source to control the trajectory of nucleophilic attack. |

| Catalytic Asymmetric Cyclization | β,β-Diphenylstyryl azide | Chiral Rhodium Catalyst | Enantioselective control of the migratory insertion and cyclization cascade. nih.gov |

| Kinetic Resolution | Racemic 3-hydroxy-2,3-diphenyl-3H-indole | Chiral Acylating Agent/Enzyme | Selective acylation of one enantiomer, allowing for the separation and subsequent conversion of the unreacted enantiomer to the azide. |

Detailed research into these and other innovative catalytic systems is essential to unlock the full potential of chiral 3-azido-3H-indoles as building blocks in medicinal chemistry and materials science. The successful development of such methodologies would provide access to a new class of chiral heterocyclic compounds with promising applications.

Mechanistic Elucidation of Reactions Involving 3h Indole, 3 Azido 2,3 Diphenyl

Computational and Theoretical Mechanistic Studies

Computational chemistry provides a powerful lens through which to view reaction mechanisms at the molecular level. Theoretical calculations can model reaction pathways, predict the stabilities of intermediates and transition states, and offer insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. mdpi.com By approximating the electronic energy of a system based on its electron density, DFT can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For reactions involving 3H-Indole, 3-azido-2,3-diphenyl-, DFT calculations would be invaluable for exploring the potential energy surface of its decomposition and rearrangement. For instance, calculations could be used to:

Determine the preferred reaction pathway: By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise, nitrene insertion vs. rearrangement), the most likely mechanism can be identified. mdpi.com

Characterize transition state structures: The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes occurring at the energetic peak of the reaction.

Predict product distributions: By calculating the relative energies of different possible products, the thermodynamically favored products can be predicted.

Numerous studies have demonstrated the power of DFT in elucidating complex reaction mechanisms. For example, DFT calculations have been used to investigate the mechanisms of [3+2] cycloadditions, which are relevant to the chemistry of azides. mdpi.com These studies have shown that DFT can accurately predict regioselectivity and distinguish between different mechanistic possibilities, such as stepwise radical-mediated pathways and concerted cycloadditions. mdpi.com

While a specific DFT study on 3H-Indole, 3-azido-2,3-diphenyl- is not detailed in the provided search results, the methodology is clearly applicable and would provide significant insights into its reactivity.

Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding chemical bonding and reactivity. By considering the interactions between atomic orbitals to form molecular orbitals, MO theory can explain the electronic structure of molecules and predict their reactivity towards different reagents.

In the case of 3H-Indole, 3-azido-2,3-diphenyl-, MO theory can be applied to understand:

The electronic structure of the azide (B81097) group: The nature of the bonding in the azide moiety is crucial to its reactivity. MO theory can describe the sigma and pi systems of the azide, helping to explain its ability to lose dinitrogen and form a reactive nitrene. A qualitative MO diagram for the azide anion, for example, illustrates how the atomic orbitals of the three nitrogen atoms combine to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.com

The reactivity of the nitrene intermediate: The electronic configuration of the nitrene (singlet vs. triplet state) will dictate its reactivity. MO theory can be used to predict the ground state of the nitrene and explain its electrophilic or radical-like behavior.

Frontier Molecular Orbital (FMO) theory: FMO theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, can be used to predict the feasibility and selectivity of reactions. For example, the interaction between the LUMO of the nitrene and the HOMO of a C-H bond or a phenyl ring can be used to rationalize the observed insertion and addition reactions.

By combining the insights from MO theory with the quantitative results from DFT calculations, a comprehensive and detailed picture of the reaction mechanisms of 3H-Indole, 3-azido-2,3-diphenyl- can be developed.

Analysis of Potential Energy Surfaces (PES)

The photochemical decomposition of 3H-Indole, 3-azido-2,3-diphenyl-, like other aryl azides, is fundamentally governed by its potential energy surfaces (PES). diva-portal.org A PES is a multidimensional map that illustrates the potential energy of a molecule as a function of its geometric coordinates. By mapping this surface, chemists can identify the most likely pathways for a reaction, including transition states and intermediates.

For the photolysis of 3H-Indole, 3-azido-2,3-diphenyl-, the process begins with the absorption of light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The PES of the S₁ state is characterized by a low-energy pathway leading to the cleavage of the C-N₃ bond and the extrusion of molecular nitrogen (N₂). Computational studies on analogous aryl azides suggest that this process is extremely rapid. diva-portal.orgnih.gov

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| Photoexcitation | S₁ Excited State of Azide | N/A (Light-induced) | Corresponds to photon energy |

| Nitrogen Extrusion | Transition State for N₂ loss | ~2-5 | Highly Exothermic |

| Product Formation | Singlet Nitrene Intermediate | N/A | - |

Computational Modeling of Photochemical Processes

Computational modeling is an indispensable tool for understanding the intricate details of photochemical reactions that occur on ultrafast timescales. diva-portal.org For 3H-Indole, 3-azido-2,3-diphenyl-, methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are employed to simulate the molecule's behavior upon photoexcitation. diva-portal.orgnih.gov

These models can predict the electronic absorption spectrum, identifying the wavelengths of light that will trigger the reaction. Following excitation, computational simulations can trace the trajectory of the molecule on the excited-state potential energy surface. This includes modeling the dynamics of bond cleavage, such as the C-N bond in the azide group, and the subsequent elimination of N₂. nih.gov

A key finding from computational studies on similar systems, such as phenyl azide and diphenylphosphoryl azide, is the elucidation of the mechanism of nitrogen loss. diva-portal.orgnih.gov Two primary pathways are often considered:

Direct excitation of the azide moiety, leading to immediate N₂ fragmentation. nih.gov

Excitation of an aromatic ring (the phenyl or indole (B1671886) system), followed by intramolecular energy transfer to the azide group, which then dissociates. nih.gov

For 3H-Indole, 3-azido-2,3-diphenyl-, with its multiple aromatic systems, the energy transfer mechanism is highly plausible. Computational models can differentiate between these pathways by calculating the energy barriers and timescales for each. Furthermore, these models provide detailed electronic and geometric structures of the transient species involved, such as the resulting singlet nitrene, which is crucial for predicting its subsequent reactions.

| Property | Computational Method | Predicted Value/Observation |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | TD-DFT | ~260 nm (for π,π* transition) nih.gov |

| Excited State Lifetime (S₁) | Femtosecond Transient Absorption | ~28 picoseconds nih.gov |

| Intermediate Species | RI-CC2/TZVP | Singlet Nitrene nih.gov |

| Intermediate Lifetime | Femtosecond Transient Absorption | ~480 picoseconds nih.gov |

Based on a comprehensive search of available scientific literature, detailed spectroscopic and structural data for the specific chemical compound "3H-Indole, 3-azido-2,3-diphenyl-" is not available. Research and characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, for this exact molecule could not be located in the public domain.

While studies on related indole derivatives exist, the strict requirement to focus solely on "3H-Indole, 3-azido-2,3-diphenyl-" prevents the inclusion of data from other compounds. Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Applications and Future Directions in Organic Synthesis

Role as a Key Synthetic Intermediate for Accessing Complex Molecular Architectures

The strategic placement of the azido (B1232118) group on the 3H-indole scaffold renders 3-azido-2,3-diphenyl-3H-indole a versatile building block for the synthesis of intricate molecular structures. The azide (B81097) functionality is a well-established precursor for a variety of nitrogen-containing functionalities, making it a linchpin in the assembly of complex heterocyclic systems.

The reactivity of the azide allows for its transformation into other functional groups, thereby enabling the construction of diverse molecular frameworks. For instance, the azide can be readily reduced to the corresponding amine, which can then participate in a wide array of subsequent chemical transformations. This opens up pathways to a multitude of substituted indole (B1671886) derivatives that are of significant interest in medicinal chemistry and materials science.

Furthermore, the azido group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This powerful "click chemistry" reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the azide with terminal alkynes. This methodology is prized for its mild reaction conditions, high yields, and broad substrate scope, making it an ideal tool for molecular construction. The resulting triazole-linked indole conjugates are a class of compounds with recognized potential in various applications.

The general utility of azido-indoles in creating complex structures is well-documented. For example, the synthesis of furo- and pyrroloindoline derivatives can be achieved through the reaction of tryptophols or tryptamines with aryl azides under copper catalysis. mdpi.com This highlights the potential of the azido group on the indole nucleus to facilitate the formation of new heterocyclic rings.

Development of Novel Heterocycle Annulation and Fusion Methodologies

The development of novel methods for constructing fused and annulated heterocyclic systems is a cornerstone of modern organic synthesis. The unique structural and electronic properties of 3-azido-2,3-diphenyl-3H-indole make it an intriguing substrate for the exploration of new annulation and fusion reactions.

Annulation reactions involving indole derivatives are of particular importance due to the prevalence of indole-fused heterocycles in biologically active natural products and pharmaceuticals. mdpi.com While specific annulation reactions involving 3-azido-2,3-diphenyl-3H-indole are not extensively detailed in readily available literature, the general reactivity of the 3H-indole system and the azide functionality suggest several potential avenues for the development of new methodologies.

One can envision intramolecular reactions where the azide group reacts with another functional group appended to one of the phenyl rings or the indole nucleus itself, leading to the formation of novel fused ring systems. For instance, an intramolecular [3+2] cycloaddition could lead to the formation of a triazole-fused indole derivative.

Furthermore, the reactivity of the 3H-indole core itself can be harnessed. For example, dearomative (3 + 2) cycloaddition reactions of 3-substituted indoles with α-haloketones have been developed to access highly functionalized cyclopenta- or cyclohexa-fused indoline (B122111) compounds. nih.gov Adapting such methodologies to 3-azido-2,3-diphenyl-3H-indole could provide access to a new class of complex, spirocyclic, and fused heterocyclic systems. The steric bulk of the diphenyl groups would likely play a significant role in the stereochemical outcome of such reactions, offering a potential handle for controlling the three-dimensional architecture of the products.

Future Research Directions in the Synthesis and Reactivity of Azido-3H-Indole Systems

The exploration of the synthesis and reactivity of azido-3H-indole systems, particularly the 2,3-diphenyl substituted variant, presents a fertile ground for future research endeavors. Several key areas warrant further investigation to fully unlock the synthetic potential of this class of compounds.

A primary focus for future research should be the development of more efficient and diverse synthetic routes to 3-azido-2,3-diphenyl-3H-indole and its derivatives. While methods for the azidation of indoles exist, optimizing these for sterically hindered substrates and expanding the scope to include a wider range of substituents on the phenyl rings would be highly beneficial. metu.edu.tr

A deeper investigation into the reactivity of the 3H-indole tautomer is another promising direction. Exploring its participation in a broader range of pericyclic reactions, such as Diels-Alder or electrocyclization reactions, could lead to the discovery of novel transformations and the synthesis of unprecedented heterocyclic scaffolds. The influence of the 2,3-diphenyl substitution on the stability and reactivity of the 3H-indole tautomer compared to other substitution patterns is a fundamental question that merits further study.

The application of 3-azido-2,3-diphenyl-3H-indole in the synthesis of biologically active molecules and functional materials is a key area for future development. Its use as a building block for creating libraries of complex molecules for high-throughput screening could lead to the discovery of new therapeutic agents. mdpi.com The incorporation of this moiety into polymers or other materials could also lead to novel properties and applications.

Q & A

Q. How should researchers interpret conflicting crystallographic data for structurally similar indoles?

- Methodological Answer :

- CSD (Cambridge Structural Database) surveys compare bond lengths/angles (e.g., 3-thioindoles vs. 3-azido analogs) .

- Hirshfeld surface analysis quantifies intermolecular interactions influencing packing patterns.

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.